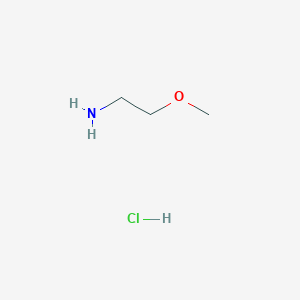
Ethanamine, 2-methoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-methoxy-, hydrochloride: is an organic compound with the molecular formula C₃H₉NO·HCl . It is a colorless to pale yellow liquid that is highly soluble in water. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ethanamine, 2-methoxy-, hydrochloride typically involves the following steps:
Preparation of Benzyl Imine Intermediate: This step involves the reaction of ethanolamine with benzaldehyde to form an aldimine intermediate.
Methylation: The aldimine intermediate is then methylated under alkaline conditions to form N-benzyl alkenyl-2-methoxy ethylamine.
Hydrolysis and Neutralization: The N-benzyl alkenyl-2-methoxy ethylamine is hydrolyzed and neutralized to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves the use of ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions, typically catalyzed by nickel or alumina . This method is efficient and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanamine, 2-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides.
Amide Formation: It reacts with carboxylic acids to form amides.
Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphoimidazolide-activated nucleosides.
Amide Formation: Carboxylic acids are used as reagents.
Aza-Michael Addition: α-Acrylated cross-linked polymers are used as substrates.
Major Products Formed:
Substitution Reactions: Nucleoside derivatives.
Amide Formation: Amides.
Aza-Michael Addition: Modified polymers.
Applications De Recherche Scientifique
Ethanamine, 2-methoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of lipid-like materials for RNA interference (RNAi) therapeutics.
Biology: It is involved in the chemical modification of biomolecules and polymers.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-methoxy-, hydrochloride involves its reactivity with various functional groups. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In amide formation, it reacts with carboxylic acids to form stable amide bonds. The compound’s reactivity is primarily due to the presence of the amino and methoxy functional groups, which facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
- 2-Aminoethyl methyl ether
- 2-Methoxyethanamine
- 1-Methoxy-2-aminoethane
Comparison: Ethanamine, 2-methoxy-, hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
18600-40-3 |
|---|---|
Formule moléculaire |
C3H10ClNO |
Poids moléculaire |
111.57 g/mol |
Nom IUPAC |
2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H |
Clé InChI |
JQUFXTGKSYBEPD-UHFFFAOYSA-N |
SMILES canonique |
COCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


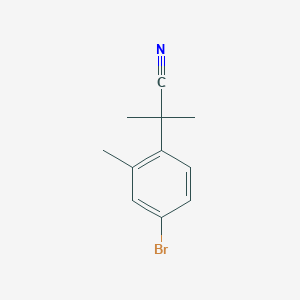
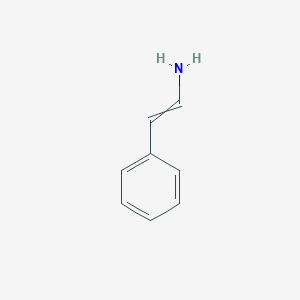

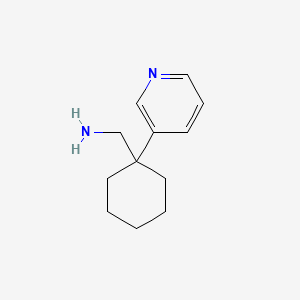
![Methyl 2-[(ethoxycarbonyl)amino]-4-nitrobenzoate](/img/structure/B8659490.png)
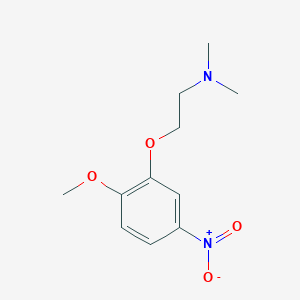
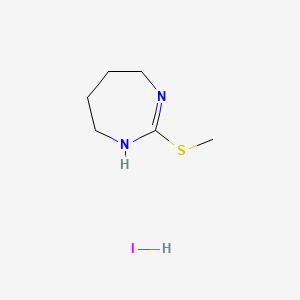


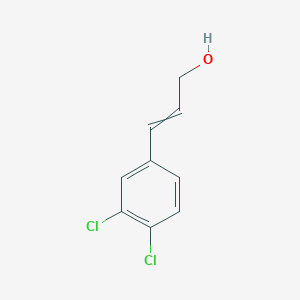
![Methyl 2-methyl-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B8659536.png)
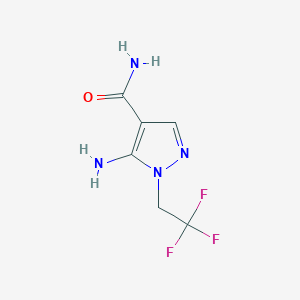

![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)
